For example, “3-bromo-1,1,1-trifluoro-2-propanol” has been studied for its photodissociation dynamics . This involves investigating the C–Br bond dissociation using resonance-enhanced multiphoton ionization coupled with a time-of-flight mass spectrometer (REMPI-TOFMS) .
In the study of “3-bromo-1,1,1-trifluoro-2-propanol”, the compound was exposed to light at a wavelength of 234 nm. The resulting fragments were then analyzed using REMPI-TOFMS . This method could potentially be applied to “3-Bromo-1,1-difluoropropan-2-one”, although specific experimental parameters would need to be determined.
The study found that Br formation is a primary process and occurs on a repulsive surface involving the C–Br bond of the compound . The average translational energies for the Br (2P3/2) and Br (2P1/2) channels were found to be 9.2 ± 1.0 and 7.4 ± 0.9 kcal/mol respectively .
“3-Bromo-1,1,1-trifluoropropane”, another similar compound, has been used for the synthesis of “3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide” and "[N-hydroxy-N-(1-trifluoromethylethenyl)]amido" .
“3-Bromo-1,1-difluoropropan-2-one” is often used in scientific research, particularly in the field of organic chemistry . It can be used as a starting material or intermediate in the synthesis of other chemical compounds .
Compounds similar to “3-Bromo-1,1-difluoropropan-2-one” have been used in the synthesis of pharmaceuticals . For example, “3-Bromo-1,1,1-trifluoropropane” has been used for the synthesis of “3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide” and "[N-hydroxy-N-(1-trifluoromethylethenyl)]amido" .
The safety data sheet (SDS) for “3-Bromo-1,1-difluoropropan-2-one” provides important information about its handling, storage, and disposal . This information is crucial for ensuring safety in its applications .
3-Bromo-1,1-difluoropropan-2-one is a brominated organic compound with the molecular formula C₃H₃BrF₂O and a molecular weight of 172.96 g/mol. It is characterized as a liquid at room temperature and is typically stored at temperatures below -10°C to maintain stability. The compound features a difluoromethyl group, which contributes to its reactivity and utility in organic synthesis. Its IUPAC name is 3-bromo-1,1-difluoroacetone, and it is recognized for its role as an intermediate in the synthesis of various fluorinated organic compounds .
While specific biological activity data for 3-bromo-1,1-difluoropropan-2-one is limited, its derivatives have shown potential in drug discovery programs. For instance, its utility in synthesizing thiazole compounds indicates possible pharmacological applications due to the biological relevance of thiazoles in medicinal chemistry . Additionally, its role in synthesizing fluorinated compounds may enhance biological activity through improved pharmacokinetic properties.
The compound is primarily utilized as an intermediate in the synthesis of various fluorinated organic compounds. Its applications include:
Several compounds share structural similarities with 3-bromo-1,1-difluoropropan-2-one. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
3-Chloro-1,1-difluoropropan-2-one | C₃H₃ClF₂O | Chlorine instead of bromine; different reactivity. |
1-Bromo-2-fluoroacetone | C₃H₃BrF₁O | Contains only one fluorine; different applications. |
3-Iodo-1,1-difluoropropan-2-one | C₃H₃IF₂O | Iodine substitution alters reactivity profile. |
The uniqueness of 3-bromo-1,1-difluoropropan-2-one lies in its specific combination of bromine and difluoromethyl groups, which enhances its utility as a versatile building block for synthesizing fluorinated compounds with potential biological activity .